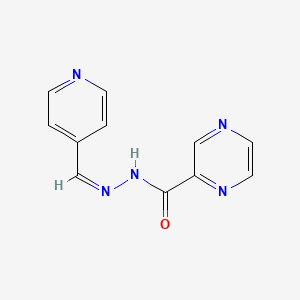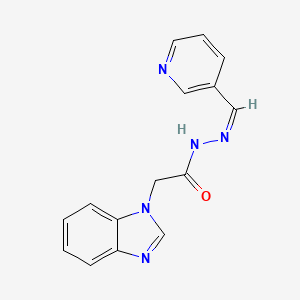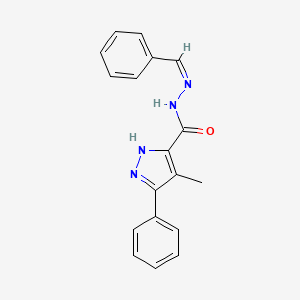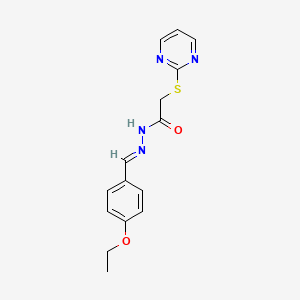
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as EDDO, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDO belongs to the family of benzisoxazolone oximes, which are known for their ability to inhibit the enzyme acetylcholinesterase (AChE) and thus increase the levels of acetylcholine in the brain.
Wirkmechanismus
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is beneficial for the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit AChE, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for lab experiments is its ability to inhibit AChE, which is important for the study of Alzheimer's disease and other neurological disorders. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the study of various diseases.
One limitation of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments. In addition, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. One area of research is the development of new drugs based on the structure of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of the anti-inflammatory and antioxidant properties of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for the treatment of various diseases.
In addition, there is a need for further research on the mechanism of action of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and its effects on various biochemical and physiological processes. Further research is also needed to optimize the synthesis method of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and to develop new methods for administering the compound in lab experiments.
Synthesemethoden
The synthesis of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime involves the reaction of 3-ethyl-6,6-dimethyl-7-nitro-1,2-benzisoxazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting compound is then reduced with sodium borohydride to yield 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. This synthesis method has been optimized to produce high yields of pure 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of research is the development of new drugs for the treatment of Alzheimer's disease. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to inhibit AChE, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is beneficial for the treatment of Alzheimer's disease.
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. In addition, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-10-8(12-14)5-11(2,3)6-9(10)15-13-7/h14H,4-6H2,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPXMXRHJUFBZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C(=NO)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC2=C1/C(=N\O)/CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)






![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)